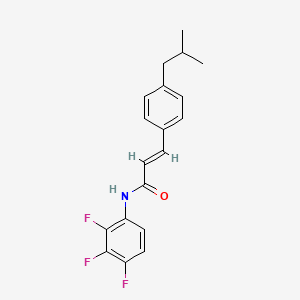

3-(4-isobutylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-isobutylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide, commonly known as IBTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBTFA is a member of the acrylamide family and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemistry and Biochemistry

Acrylamide is utilized in the production of polyacrylamide, which has numerous applications including soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. The chemistry of acrylamide, including its formation through the Maillard reaction during food processing, is extensively studied. The compound's reactivity and potential for biological alkylation highlight its significance in biochemistry research, particularly concerning its interactions with proteins and DNA (Friedman, 2003).

Environmental and Health Impact

Research has focused on the environmental presence of acrylamide, its potential health impacts, and strategies for its mitigation. The toxicological aspects, including neurotoxicity, carcinogenicity, and genotoxicity, are of particular interest. Studies have explored the mechanisms of acrylamide-induced toxicity and proposed mitigation strategies, including dietary adjustments and technological interventions in food processing to minimize acrylamide formation (Pennisi et al., 2013).

Food Science and Safety

Significant research has been dedicated to understanding the conditions under which acrylamide forms in food products, especially those that are heat-treated. The focus is on identifying the precursors of acrylamide formation, such as asparagine and reducing sugars, and the impact of cooking methods on its levels in food. Strategies for reducing acrylamide content in foods, including the use of asparaginase enzyme and adjustments in cooking temperatures and times, are critical areas of investigation (Pedreschi et al., 2014).

Mitigation of Toxicity

The exploration of methods to mitigate the toxicity of acrylamide in cellular and animal models, as well as in humans, is an ongoing area of research. This includes the study of dietary components that might reduce the absorption or effects of acrylamide, as well as pharmacological approaches to counteract its toxicological impacts (Friedman, 2015).

properties

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,3,4-trifluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c1-12(2)11-14-5-3-13(4-6-14)7-10-17(24)23-16-9-8-15(20)18(21)19(16)22/h3-10,12H,11H2,1-2H3,(H,23,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMIGNNNPIGKRS-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)

![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)

![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)

![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)

![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)